molecular formula C7H10F2O2 B6282641 2-(2,2-difluoroethyl)pent-4-enoic acid CAS No. 1854991-42-6

2-(2,2-difluoroethyl)pent-4-enoic acid

Cat. No.: B6282641
CAS No.: 1854991-42-6
M. Wt: 164.1
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Description

2-(2,2-Difluoroethyl)pent-4-enoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a difluoroethyl group attached to a pentenoic acid backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethyl)pent-4-enoic acid typically involves the introduction of the difluoroethyl group into the pentenoic acid structure. One common method involves the reaction of 2,2-difluoroethanol with pent-4-enoic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include difluoroethyl-substituted carboxylic acids, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological studies, particularly in the development of enzyme inhibitors and probes for studying metabolic pathways.

    Medicine: Research has indicated potential therapeutic applications, such as selective cytotoxicity towards cancer cells, making it a candidate for anticancer drug development.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. For example, its selective cytotoxicity towards cancer cells may be attributed to its ability to disrupt cellular processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoropent-4-enoic acid
  • 2,2-Dimethylpent-4-enoic acid
  • 2,2-Dichloropent-4-enoic acid

Uniqueness

Compared to similar compounds, 2-(2,2-difluoroethyl)pent-4-enoic acid stands out due to the presence of the difluoroethyl group, which imparts unique chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

1854991-42-6

Molecular Formula

C7H10F2O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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